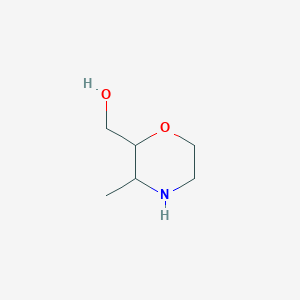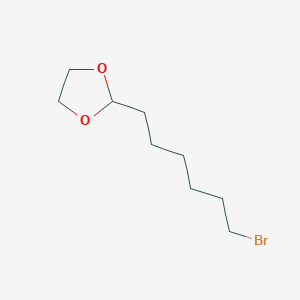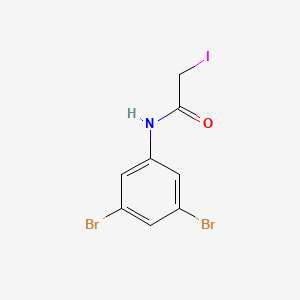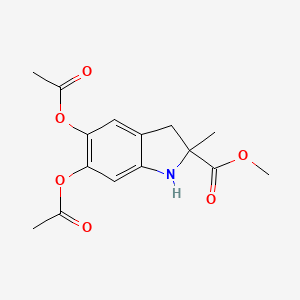
(3-Methylmorpholin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylmorpholin-2-yl)methanol is an organic compound with the molecular formula C6H13NO2 It is a derivative of morpholine, featuring a methyl group at the third position and a hydroxymethyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylmorpholin-2-yl)methanol typically involves the reaction of morpholine with formaldehyde and a methylating agent. One common method is the Mannich reaction, where morpholine reacts with formaldehyde and a secondary amine to form the desired product. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Aqueous or alcoholic medium
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methylmorpholin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form (3-Methylmorpholin-2-yl)methane.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: (3-Methylmorpholin-2-yl)formaldehyde or (3-Methylmorpholin-2-yl)carboxylic acid.
Reduction: (3-Methylmorpholin-2-yl)methane.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Methylmorpholin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including neuroprotective effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (3-Methylmorpholin-2-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group allows for hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: The parent compound, lacking the methyl and hydroxymethyl groups.
(3-Methylmorpholine): A derivative with only the methyl group.
(2-Hydroxymethylmorpholine): A derivative with only the hydroxymethyl group.
Uniqueness
(3-Methylmorpholin-2-yl)methanol is unique due to the presence of both the methyl and hydroxymethyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of reactions and interactions compared to its simpler analogs.
Propriétés
Formule moléculaire |
C6H13NO2 |
|---|---|
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
(3-methylmorpholin-2-yl)methanol |
InChI |
InChI=1S/C6H13NO2/c1-5-6(4-8)9-3-2-7-5/h5-8H,2-4H2,1H3 |
Clé InChI |
AMBFILXDPRZVFS-UHFFFAOYSA-N |
SMILES canonique |
CC1C(OCCN1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridine-5-carbaldehyde](/img/structure/B13988892.png)

![tert-butyl 3-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13988908.png)



![N-benzyl-2H-triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13988920.png)

![4-[[4-[Bis(2-chloroethyl)amino]-2-methylphenyl]diazenyl]benzoic acid](/img/structure/B13988933.png)





